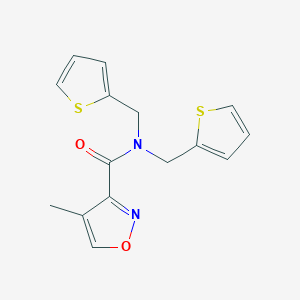![molecular formula C17H15N B7431644 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine, also known as THN-EE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science. In medicinal chemistry, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuropharmacology, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been shown to modulate the activity of certain neurotransmitters, leading to potential applications in the treatment of psychiatric disorders such as depression and anxiety. In materials science, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been studied for its potential use in organic electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine is not fully understood, but it is believed to act as a modulator of certain neurotransmitters, including dopamine and serotonin. 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, neuroprotective effects, and antioxidant properties. 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has several advantages for lab experiments, including its high purity and good yields during synthesis. However, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine can be difficult to work with due to its low solubility in water and some organic solvents. Additionally, 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine has not been extensively studied in vivo, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for research on 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine, including further investigation of its potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine and its effects on neurotransmitter activity and other physiological processes. Finally, research on the synthesis and properties of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine derivatives may lead to the development of new and improved compounds with even greater potential for various applications.
Méthodes De Synthèse
The synthesis of 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine involves the reaction of 2-bromo pyridine and 5,6,7,8-tetrahydronaphthalene-1-bromoethyne in the presence of a palladium catalyst. This method yields 2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine in good yields and high purity, making it suitable for various research applications.
Propriétés
IUPAC Name |
2-[2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethynyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-10-17-14(6-1)7-5-8-15(17)11-12-16-9-3-4-13-18-16/h3-5,7-9,13H,1-2,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYVDFAUGMTFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C#CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)

![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-[4-[2-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B7431596.png)
![5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7431605.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![3-[(4aS,7aS)-1-(thiophene-2-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-5-chloro-1H-pyridazin-6-one](/img/structure/B7431614.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)

![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
![5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine](/img/structure/B7431651.png)
![1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-2-methylpiperidin-1-yl]-3-(furan-3-yl)propan-1-one](/img/structure/B7431653.png)